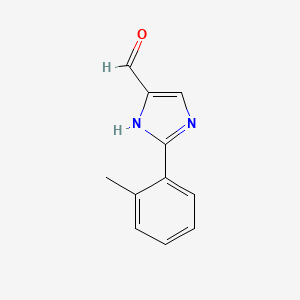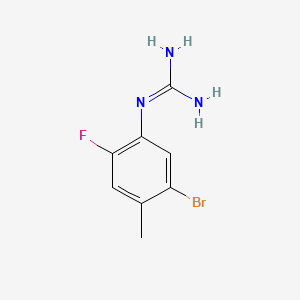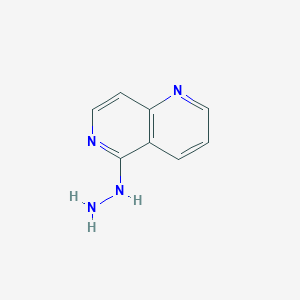![molecular formula C14H12N2O B13685144 8-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13685144.png)
8-Methoxy-2-phenylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, especially at the methoxy group, can be achieved using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the methoxy position.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its luminescent properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its luminescent properties are attributed to excited-state intramolecular proton transfer (ESIPT) luminescence . This mechanism is influenced by the electronic nature of substituents and the molecular environment.
Vergleich Mit ähnlichen Verbindungen
2-Phenylimidazo[1,2-a]pyridine: Lacks the methoxy group, resulting in different chemical and biological properties.
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridine: Known for its selective COX-2 inhibitory activity.
Eigenschaften
Molekularformel |
C14H12N2O |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
8-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-8-5-9-16-10-12(15-14(13)16)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI-Schlüssel |
ZNUVDVHSRCFTQK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)

![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)



![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)


![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)

